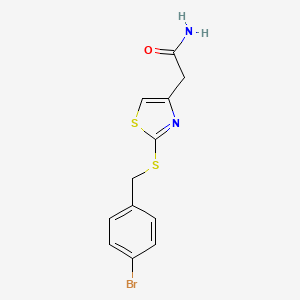

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide

Description

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-derived compound featuring a thioether linkage to a 4-bromobenzyl group and an acetamide moiety. The thiazole core, a five-membered aromatic heterocycle with sulfur and nitrogen atoms, is critical for electronic and steric properties. Its synthesis likely involves coupling reactions between thiol-containing intermediates and halogenated benzyl derivatives, as seen in analogous compounds .

Properties

IUPAC Name |

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOOMZKOHOWOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from 0°C to reflux .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.

Biology: It has shown promise as an antimicrobial, antifungal, and anticancer agent in various biological assays.

Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.

Industry: It is used in the development of agrochemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its biological activity .

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The compound’s structural analogs vary primarily in heterocyclic cores, substituents, and functional groups:

Key Observations :

- Thiadiazoles (e.g., Compound 2c) may form stable Schiff bases, altering reactivity compared to thioethers .

- Substituent Effects: Bromine atoms (in the target compound and 5g) enhance lipophilicity and halogen bonding. Phenoxy or trifluoromethyl groups (e.g., 5g, 24) modulate electronic properties and bioavailability .

Biological Activity

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This compound features a complex structure characterized by a thiazole ring, a bromobenzylthio group, and an acetamide moiety, which contribute to its unique reactivity and biological effects.

Structural Characteristics

The molecular formula of this compound is C12H12BrN3OS, highlighting the presence of bromine, nitrogen, sulfur, and oxygen. The thiazole ring is known for its versatility in medicinal chemistry, serving as a scaffold for various therapeutic agents. The functional groups present in this compound allow for diverse chemical reactivity, including electrophilic aromatic substitution and nucleophilic reactions.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Compounds similar to this compound have shown significant inhibitory effects against various bacterial strains. Studies suggest that thiazole derivatives can disrupt bacterial lipid biosynthesis, leading to antimicrobial effects .

- Anticancer Potential : Thiazole derivatives have demonstrated cytotoxic activity against multiple cancer cell lines. For instance, molecular docking studies indicate that these compounds may interact effectively with key biological targets involved in cancer progression .

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to this compound exhibited potent antibacterial activity comparable to standard antibiotics like norfloxacin.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Similar Thiazole Derivative | Escherichia coli | 16 µg/mL |

Anticancer Activity

In vitro studies on various cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) revealed that thiazole derivatives exhibit significant antiproliferative effects. The IC50 values were determined to assess the potency of these compounds.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 1.98 ± 1.22 |

| Similar Thiazole Derivative | A549 | 1.61 ± 1.92 |

The exact mechanism of action for this compound involves multiple biochemical pathways:

- Antimicrobial Mechanism : The compound may inhibit specific enzymes involved in lipid biosynthesis in bacteria, leading to cell membrane disruption .

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, as evidenced by studies showing increased apoptotic markers in treated cells .

Case Studies

Recent case studies highlight the efficacy of thiazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A derivative similar to this compound was tested on human breast adenocarcinoma cells (MCF7). The study found that treatment with this compound resulted in significant cell death compared to untreated controls.

- Case Study on Antimicrobial Efficacy : Another study focused on the antibacterial properties of thiazole derivatives against drug-resistant strains of Staphylococcus aureus, demonstrating promising results that could lead to new therapeutic options.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.